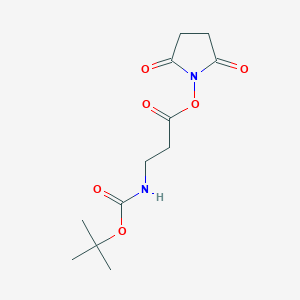

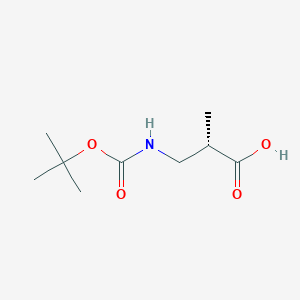

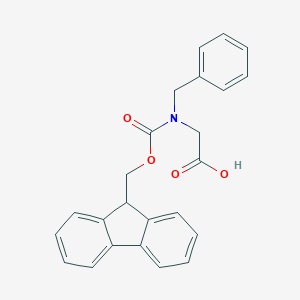

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

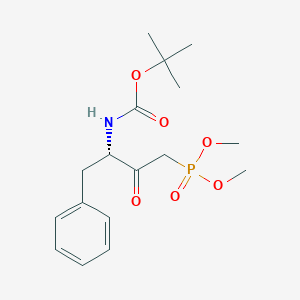

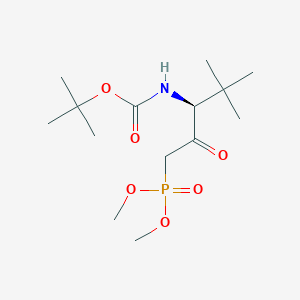

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines in the synthesis of peptides . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

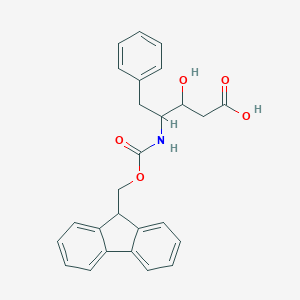

The synthesis of Boc-protected amino acids can be accomplished by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amino acids can be used as starting materials in peptide synthesis .Molecular Structure Analysis

The molecular structure of Boc-protected amino acids consists of the amino acid backbone with the amine group protected by the Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis

Boc-protected amino acids can participate in peptide synthesis reactions . The Boc group can be removed under acidic conditions, allowing the amine to react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis

Boc-protected amino acids are typically solids at room temperature . They are generally soluble in organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and partially miscible in water .Applications De Recherche Scientifique

Chemistry and Biochemistry of Related Compounds

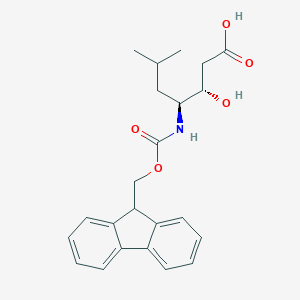

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : β-Amino acids, including those with complex side chains like "(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid", are crucial in drug research and development. Metathesis reactions have been extensively used for the synthesis and functionalization of cyclic β-amino acids, leading to a variety of molecular entities with potential therapeutic applications (Kiss et al., 2018).

Biomedical Applications of Poly(amino acid)s : Polymers based on amino acid building blocks are considered for various biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. Research on highly branched polymers, including those derived from amino acids, has focused on their potential as delivery vehicles for genes and drugs, as well as their use as antiviral compounds (Thompson & Scholz, 2021).

Antioxidant Activity and Pharmacological Effects : Phenolic acids, such as caffeic acid derivatives, have been extensively studied for their broad spectrum of biological activities and potential therapeutic applications. The phenylpropanoid framework of these compounds, including those derived from "(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid", is considered valuable for drug discovery programs targeting human diseases associated with oxidative stress (Silva et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQRNRYMFXDGMS-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476389 |

Source

|

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | |

CAS RN |

190897-47-3 |

Source

|

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)